molecular formula C16H22F3N3O3S B6798536 2,2-dimethyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)morpholine-4-carboxamide

2,2-dimethyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)morpholine-4-carboxamide

Cat. No.: B6798536
M. Wt: 393.4 g/mol
InChI Key: DTFRFBCVZAUCMY-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)morpholine-4-carboxamide is a complex organic compound featuring a morpholine ring substituted with a thiazole and an oxane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the morpholine derivative. The oxane group is introduced through a subsequent reaction, and the trifluoromethyl group is added via a fluorination reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted morpholine derivatives .

Scientific Research Applications

2,2-dimethyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)morpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxane group may contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)morpholine-4-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O3S/c1-15(2)9-22(8-12(25-15)16(17,18)19)14(23)21-13-20-7-11(26-13)10-3-5-24-6-4-10/h7,10,12H,3-6,8-9H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFRFBCVZAUCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)C(F)(F)F)C(=O)NC2=NC=C(S2)C3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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